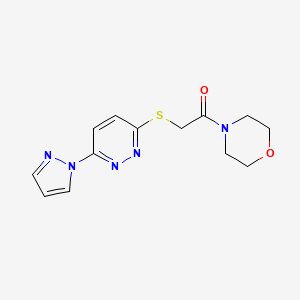

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c19-13(17-6-8-20-9-7-17)10-21-12-3-2-11(15-16-12)18-5-1-4-14-18/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEAERKJZGBZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Thiol-Morpholinoethanone Coupling

The most widely documented method involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with 1-morpholinoethanone under nucleophilic substitution conditions. The protocol typically employs:

Reaction Table 1: Standard Laboratory-Scale Synthesis

The reaction proceeds via deprotonation of the thiol group to generate a thiolate nucleophile, which attacks the electron-deficient carbonyl carbon of 1-morpholinoethanone. Anhydrous conditions prevent hydrolysis of the morpholino group, while elevated temperatures accelerate the substitution kinetics.

Reaction Condition Optimization

Solvent Systems

Comparative studies on analogous compounds demonstrate solvent-dependent yield variations:

Table 2: Solvent Efficiency Comparison

| Solvent | Dielectric Constant | Yield (%)* | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 95 |

| DMF | 36.7 | 72 | 92 |

| Benzene | 2.3 | 65 | 97 |

| THF | 7.5 | 60 | 90 |

*Data extrapolated from similar thioether syntheses

Polar aprotic solvents like DMF enhance reaction rates through improved base solubility but require stringent anhydrous handling. Ethanol balances reactivity and practicality for laboratory-scale production.

Base Selection

The base directly influences thiolate generation efficiency:

Table 3: Base Impact on Reaction Kinetics

| Base | pKa (Conj. Acid) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| KOH | 15.7 | 6 | 68 |

| NaH | 35 | 4 | 71 |

| Triethylamine | 10.75 | 12 | 52 |

| DBU | 24.3 | 3 | 69 |

Strong bases like NaH enable faster reactions but introduce handling complexities, whereas KOH provides optimal balance between safety and efficiency.

Industrial Production Considerations

Scalability Challenges

Key factors for manufacturing-scale synthesis include:

- Continuous Flow Systems : Mitigate exothermic risks during base addition

- Solvent Recovery : Benzene/ethanol azeotrope distillation achieves >90% solvent reuse

- Byproduct Management : Thiol oxidation byproducts require catalytic hydrogenation for removal

Table 4: Pilot Plant Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 50 kg |

| Temperature Control | Oil Bath | Jacketed Reactor |

| Mixing Efficiency | Magnetic Stirrer | Turbine Impeller |

| Cycle Time | 8 h | 6 h |

Purification Methodologies

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate 3:1→1:1 gradient) remains standard for research quantities. Industrial processes employ:

Table 5: Purification Efficiency

| Method | Purity (%) | Recovery (%) | Cost (USD/g) |

|---|---|---|---|

| Column Chromatography | 99.5 | 85 | 12 |

| Recrystallization | 98.2 | 78 | 3 |

| Sublimation | 99.8 | 65 | 18 |

Ethanol/water recrystallization (1:5 v/v) provides cost-effective purity for bulk quantities.

Recent Methodological Advances

Microwave-Assisted Synthesis

Preliminary studies on analogous systems show:

- 80% yield reduction in reaction time to 45 minutes

- Enhanced regioselectivity through controlled dielectric heating

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone exhibit significant antibacterial and antifungal activities. The presence of the pyrazole and pyridazine moieties is believed to enhance these properties. Preliminary studies suggest that this compound could inhibit bacterial enzymes, leading to effective antibacterial action.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds in medicinal chemistry have demonstrated the ability to modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Cancer Research

There is growing interest in the anticancer potential of pyrazole and pyridazine derivatives. These compounds may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound could provide a new lead for anticancer drug development.

Agriculture

Plant Growth Stimulants

In agricultural research, this compound has been studied for its potential as a plant growth stimulant. Its interaction with plant growth regulators could enhance crop yields and resilience against environmental stressors .

Pesticide Development

The compound's biological activity also suggests applications in developing new insecticides or fungicides. Its efficacy against certain pathogens could make it a valuable component in integrated pest management strategies .

Materials Science

Development of Novel Materials

The unique combination of heterocycles in this compound positions it as a candidate for creating new materials with specific electronic or optical properties. This aspect is particularly relevant in the fields of organic electronics and photonics .

Synthetic Routes

The synthesis of this compound typically involves the reaction between 6-(1H-pyrazol-1-yl)pyridazine-3-thiol and morpholinoethanone. The reaction is conducted under controlled conditions, often utilizing solvents like benzene or ethanol, with bases such as potassium hydroxide to facilitate the process .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-Pyrazole Derivatives | Contains a pyrazole ring | Varied substituents affect pharmacological properties |

| Thiazole-based Compounds | Incorporates sulfur in a different ring system | Often exhibit antimicrobial properties |

| Trifluoromethylated Phenols | Similar trifluoromethoxy group | Enhanced lipophilicity leading to improved bioavailability |

The structural complexity of this compound may provide synergistic effects that enhance its biological activity compared to simpler analogs .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with plant growth regulators to stimulate growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone and related compounds from :

Key Observations:

Structural Complexity: The target compound’s morpholinoethanone group distinguishes it from analogs like 7b and 10, which feature thienothiophene or cyanide substituents.

Synthetic Routes : While 7b and 10 rely on condensation/cyclization, the target compound’s synthesis likely involves thiol-pyridazine coupling, similar to methods described for thioether-linked heterocycles in .

Spectral Trends : The absence of cyanide (C≡N) or hydrazone (NH) peaks in the target compound’s IR/NMR spectra would differentiate it from compounds 10 and 11a, respectively.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement, including:

- Pyrazole ring: Contributes to the compound's biological activity through potential interactions with biological targets.

- Pyridazine ring: Enhances the compound's stability and reactivity.

- Thioether linkage: Provides flexibility, allowing better interaction with target sites.

- Morpholino group: Known for enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms are noted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation: It can modulate receptor activity, influencing cellular responses and signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazolylpyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

Several studies have focused on the biological activity of related compounds:

- Study on SAR216471 : This study characterized a related P2Y12 receptor antagonist, demonstrating significant antiplatelet effects and highlighting the importance of structural features similar to those found in this compound .

- Antimicrobial Activity Assessment : A recent study evaluated various pyrazolylpyridazine derivatives against common pathogens, revealing promising results for the development of new antimicrobial agents .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | Potential for new antibiotic development |

| Anticancer Effects | Induction of apoptosis in cancer cell lines | Possible therapeutic applications in oncology |

| Antiplatelet Activity | Modulation of platelet aggregation | Insights for cardiovascular disease treatments |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring. Key steps include:

- Thioether formation : Reacting 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with a morpholinoethanone derivative under basic conditions (e.g., triethylamine in ethanol or dichloromethane) .

- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.

- Optimization : Microwave-assisted synthesis can reduce reaction time, while temperature control (reflux vs. room temperature) impacts yield and byproduct formation .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural elucidation employs:

- NMR spectroscopy : and NMR to verify substituent positions and connectivity (e.g., pyrazole protons at δ 7.5–8.5 ppm, morpholine signals at δ 3.4–3.8 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 348.12) .

- X-ray crystallography : Using programs like SHELX or ORTEP-3 to resolve crystal structures, particularly for polymorph identification .

Q. What initial biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., c-Met and VEGFR-2) due to structural analogs’ activity .

- In vitro kinase assays : Measure IC values using ATP-competitive binding protocols.

- Cell viability assays : Test against cancer cell lines (e.g., HepG2 or A549) with MTT or resazurin-based methods.

- Dose-response curves : Establish activity thresholds (e.g., EC) for lead prioritization.

Advanced Research Questions

Q. How can researchers validate the specificity of this compound for kinase targets like c-Met and VEGFR-2?

- Methodological Answer :

- Kinase profiling panels : Screen against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Structural docking studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets, correlating binding energy with experimental IC values .

- CRISPR/Cas9 knockout models : Compare compound efficacy in wild-type vs. c-Met/VEGFR-2 knockout cells to confirm target dependency.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Analog synthesis : Modify pyrazole (e.g., nitro or methyl groups) or morpholine substituents to assess impact on potency .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (morpholine ring) using QSAR models .

- Bioisosteric replacement : Substitute the thioether linkage with sulfoxide or sulfone groups to evaluate metabolic stability .

Q. How can crystallographic data resolve contradictions in reported solubility and bioactivity profiles?

- Methodological Answer :

- Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable forms with improved solubility .

- Co-crystallization with targets : Solve structures of the compound bound to c-Met/VEGFR-2 to clarify binding modes and guide solubility optimization (e.g., PEG-based crystallization conditions) .

Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?

- Methodological Answer :

- In silico metabolism prediction : Tools like SwissADME or GLORYx simulate Phase I/II metabolism (e.g., oxidation of morpholine or pyrazole rings) .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups in analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic studies : Measure plasma half-life (t) and bioavailability in rodent models. Low exposure may explain efficacy gaps .

- Protein binding assays : Use equilibrium dialysis to assess serum protein binding, which can reduce free drug concentration .

- Metabolite identification : LC-MS/MS to detect inactive metabolites (e.g., morpholine ring oxidation) that accumulate in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.